molecular formula C9H8F3NO2 B15242845 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL

6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL

Cat. No.: B15242845
M. Wt: 219.16 g/mol
InChI Key: RPNVDVADTWOYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL is a chemical compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a cyclopropyl group, a trifluoromethoxy group, and a pyridin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes, ketones, and ammonia.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be added through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Hydroxylation: The hydroxyl group at the 3-position of the pyridine ring can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathway Involvement: Affecting various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethoxy)pyridin-3-OL: Similar structure but lacks the cyclopropyl group.

    6-Cyclopropylpyridin-3-OL: Similar structure but lacks the trifluoromethoxy group.

    5-(Trifluoromethoxy)pyridin-3-OL: Similar structure but lacks the cyclopropyl group.

Uniqueness

6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-OL is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile building block in organic synthesis and its utility in various scientific research applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

6-cyclopropyl-5-(trifluoromethoxy)pyridin-3-ol

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-6(14)4-13-8(7)5-1-2-5/h3-5,14H,1-2H2

InChI Key

RPNVDVADTWOYAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=N2)O)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.